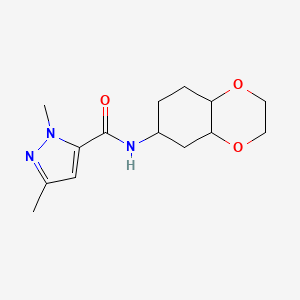

1,3-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide

Description

1,3-Dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a bicyclic octahydro-1,4-benzodioxin moiety.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-9-7-11(17(2)16-9)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h7,10,12-13H,3-6,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROGGHFUZZEXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2CCC3C(C2)OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Attachment of the octahydro-1,4-benzodioxin-6-yl group: This can be done through a nucleophilic substitution reaction, where the pyrazole carboxamide reacts with a halogenated benzodioxin derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide depends on its specific biological target. Generally, such compounds may act by:

Binding to enzymes: Inhibiting their activity by occupying the active site.

Interacting with receptors: Modulating their activity by binding to specific receptor sites.

Disrupting cellular pathways: Affecting signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole carboxamide derivatives synthesized in the 2015 Molecules study (), focusing on structural, synthetic, and physicochemical properties.

Key Observations :

- The target compound’s octahydro-1,4-benzodioxin group distinguishes it from ’s analogs, which feature aromatic substituents (e.g., phenyl, chlorophenyl).

- Synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in , though yields for the target compound are unreported .

Physicochemical and Spectroscopic Properties

Key Observations :

- The target compound’s benzodioxin moiety would produce distinct ¹H-NMR signals (e.g., methylene/methoxy protons at 3.0–4.5 ppm) compared to the aromatic protons in 3a–3b (7.0–8.1 ppm).

Conformational and Crystallographic Analysis

- Ring Puckering : The octahydro-1,4-benzodioxin group likely adopts a chair or boat conformation, as analyzed via Cremer-Pople puckering parameters (). This contrasts with planar aromatic rings in 3a–3b, which may influence packing efficiency and intermolecular interactions .

- Crystal Packing : If crystallographic data were available (e.g., via Mercury CSD, ), comparisons could include hydrogen-bonding motifs, void spaces, and packing coefficients. For example, 3a–3b’s aromatic systems may facilitate π-stacking, whereas the target’s benzodioxin could promote CH···O interactions .

Notes on Methodology

- Synthesis : EDCI/HOBt-mediated coupling () is a reliable method for carboxamide formation but may require optimization for sterically hindered substrates like the benzodioxin group .

- Conformational Analysis : Cremer-Pople coordinates () provide a rigorous framework for quantifying ring puckering in heterocycles .

- Crystallography : Tools like Mercury CSD () enable comparative analysis of crystal packing, though data for the target compound are absent in the provided evidence .

Biological Activity

1,3-Dimethyl-N-(octahydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. The structural characteristics of this compound suggest it may interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrazole ring, a carboxamide functional group, and an octahydro-benzodioxin moiety, which contribute to its lipophilicity and potential interactions with biological membranes.

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors involved in inflammatory pathways. The presence of the carboxamide group is critical as it may form hydrogen bonds with active site residues of target proteins, enhancing binding affinity and specificity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 1 | 0.02 | 8.22 |

| 2 | 0.04 | 9.31 |

| 3 | 5.40 | >344.56 |

These results indicate that modifications in the chemical structure can significantly enhance COX-2 selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Analgesic Properties

In vivo studies have shown that pyrazole derivatives exhibit analgesic effects comparable to established analgesics. For example, one study reported that certain derivatives had a percentage inhibition of pain responses higher than those observed with standard treatments .

Study on Pyrazole Derivatives

A recent investigation into a series of pyrazole derivatives found that specific modifications led to enhanced anti-inflammatory activity. In particular, the study highlighted how structural changes influenced the compounds' efficacy against COX enzymes and their overall safety profile in animal models .

Toxicity Assessment

Toxicity evaluations conducted on various pyrazole derivatives indicated low cytotoxicity levels against mammalian cells (Vero cells). Most tested compounds exhibited CC50 values greater than 500 µM, suggesting a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.